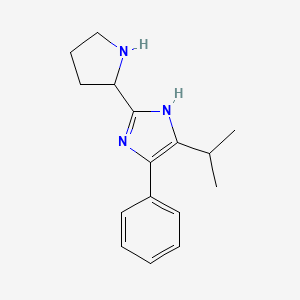

4-phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-imidazole

Description

Compound Classification and Nomenclature

4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-imidazole belongs to the class of substituted imidazole derivatives, specifically categorized as a trisubstituted imidazole compound. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, reflecting the precise positioning of each substituent on the five-membered imidazole ring. The compound exhibits multiple alternative naming conventions, including 4-Isopropyl-5-phenyl-2-(2-pyrrolidinyl)-1H-imidazole, which emphasizes the isopropyl group designation. The molecular architecture demonstrates the characteristic features of imidazole derivatives, where nitrogen atoms occupy positions 1 and 3 of the heterocyclic ring, while carbon atoms form the remainder of the aromatic system.

The chemical classification extends beyond simple imidazole categorization to encompass pyrrolidine-substituted imidazoles, reflecting the presence of the five-membered saturated nitrogen heterocycle attached at position 2. This dual heterocyclic nature contributes to the compound's unique chemical properties and potential biological activity profiles. The phenyl substituent at position 4 classifies the compound within the broader category of aryl-substituted imidazoles, while the propan-2-yl group at position 5 places it among alkyl-substituted derivatives.

The nomenclature complexity arises from the multiple chiral centers present within the molecular structure, particularly associated with the pyrrolidine ring system. This structural feature necessitates careful consideration of stereochemical descriptors in complete chemical naming conventions. The compound represents an example of densely functionalized heterocyclic systems that have become increasingly important in contemporary pharmaceutical research.

Historical Context in Heterocyclic Chemistry

The development of this compound must be understood within the broader historical framework of imidazole chemistry, which traces its origins to Heinrich Debus's pioneering synthesis in 1858. Debus initially synthesized the parent imidazole compound through the reaction of glyoxal and formaldehyde in ammonia, establishing the foundational methodology for subsequent imidazole derivative development. The evolution from simple imidazole structures to complex multisubstituted derivatives like this compound represents more than 160 years of synthetic advancement in heterocyclic chemistry.

The systematic exploration of substituted imidazoles gained momentum throughout the twentieth century as researchers recognized the profound biological activities associated with these heterocyclic systems. The incorporation of pyrrolidine substituents represents a relatively recent advancement in imidazole chemistry, reflecting modern medicinal chemistry approaches that combine multiple pharmacophoric elements within single molecular frameworks. This synthetic strategy aligns with contemporary drug discovery paradigms that emphasize structural complexity and multiple target interactions.

The historical progression toward compounds like this compound reflects the increasing sophistication of synthetic methodologies and the growing understanding of structure-activity relationships in heterocyclic chemistry. The development of multicomponent reactions and advanced catalytic systems has enabled the efficient construction of such complex molecular architectures, making previously inaccessible compounds readily available for research applications.

Contemporary imidazole research builds upon decades of fundamental discoveries regarding the electronic properties, tautomerism, and reactivity patterns of the imidazole core. The specific substitution pattern found in this compound represents an advanced application of this accumulated knowledge, combining multiple functional groups to achieve desired chemical and biological properties.

Chemical Abstracts Service Registry and Chemical Identifiers

This compound has been assigned the Chemical Abstracts Service registry number 1153105-13-5, which serves as the primary international identifier for this specific molecular entity. This numerical designation ensures unambiguous identification across chemical databases, research publications, and commercial suppliers worldwide. The compound's registration reflects its recognition as a distinct chemical entity worthy of individual cataloging within the comprehensive Chemical Abstracts Service database system.

| Chemical Identifier | Value |

|---|---|

| Chemical Abstracts Service Number | 1153105-13-5 |

| Molecular Formula | C₁₆H₂₁N₃ |

| Molecular Weight | 255.36 g/mol |

| Simplified Molecular Input Line Entry System Code | CC(C1=C(C2=CC=CC=C2)N=C(C3NCCC3)N1)C |

| Molecular Design Limited Number | MFCD20441611 |

The Simplified Molecular Input Line Entry System representation provides a linear notation that encodes the complete molecular structure in a text-based format suitable for database storage and computational analysis. The specific code CC(C1=C(C2=CC=CC=C2)N=C(C3NCCC3)N1)C captures all connectivity information, including the branching patterns and ring systems present within the molecule. This standardized representation enables efficient searching and comparison across chemical databases and computational platforms.

The Molecular Design Limited number MFCD20441611 serves as an additional identifier specifically used within chemical inventory management systems and research databases. This identifier facilitates tracking of the compound across different research contexts and commercial applications. The systematic assignment of multiple identifier codes reflects the importance of precise molecular identification in contemporary chemical research and development activities.

The molecular formula C₁₆H₂₁N₃ indicates the exact atomic composition, revealing the presence of sixteen carbon atoms, twenty-one hydrogen atoms, and three nitrogen atoms. This elemental composition confirms the molecular weight of 255.36 grams per mole and provides essential information for analytical chemistry applications, including mass spectrometry analysis and elemental analysis verification.

Position in Imidazole Derivative Research

This compound occupies a significant position within contemporary imidazole derivative research, representing an advanced example of structural modification strategies applied to the imidazole core. The compound exemplifies current trends in heterocyclic chemistry that emphasize the incorporation of multiple pharmacophoric elements within single molecular frameworks. This approach aligns with modern medicinal chemistry paradigms that seek to optimize biological activity through strategic structural elaboration of proven heterocyclic scaffolds.

Current research in imidazole derivatives has demonstrated remarkable versatility in biological applications, with compounds exhibiting anticancer, antimicrobial, anti-inflammatory, and numerous other therapeutic activities. The specific substitution pattern found in this compound represents an attempt to combine structural elements known to enhance biological activity. The phenyl group contributes aromatic interactions and hydrophobic binding characteristics, while the pyrrolidine moiety provides additional nitrogen functionality and conformational flexibility.

The compound's position within imidazole research reflects the ongoing evolution of synthetic methodologies that enable the construction of increasingly complex heterocyclic systems. Recent advances in multicomponent reactions, catalytic systems, and green chemistry approaches have made such elaborate structures accessible to researchers worldwide. The availability of this compound through multiple commercial suppliers indicates its recognition as a valuable research tool within the scientific community.

Research trends in imidazole chemistry continue to emphasize structure-activity relationship studies that seek to identify optimal substitution patterns for specific biological targets. The trisubstituted nature of this compound provides multiple sites for potential molecular interactions, making it a valuable probe for understanding the relationship between chemical structure and biological function. The compound represents a sophisticated example of rational drug design principles applied to heterocyclic scaffold modification.

The integration of pyrrolidine functionality within the imidazole framework reflects contemporary approaches to hybrid molecule design, where multiple bioactive fragments are combined to achieve enhanced or novel biological properties. This strategy has proven particularly effective in developing compounds with improved selectivity profiles and reduced side effect potential. The specific combination found in this compound represents an important example of this design philosophy within imidazole derivative research.

Properties

IUPAC Name |

4-phenyl-5-propan-2-yl-2-pyrrolidin-2-yl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3/c1-11(2)14-15(12-7-4-3-5-8-12)19-16(18-14)13-9-6-10-17-13/h3-5,7-8,11,13,17H,6,9-10H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFUUCKOKFOFBNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=C(N1)C2CCCN2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy for Imidazole Derivatives

The synthesis of substituted imidazoles like 4-phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-imidazole generally follows classical heterocyclic chemistry approaches:

- Cyclization of α-amino ketones or α-amino carbonyl compounds with appropriate nitrogen sources.

- Functionalization of the imidazole ring via alkylation or substitution reactions.

- Use of electrophilic halogenation and halohydroxylation as intermediates for further transformations.

Detailed Preparation Methods

Starting Materials and Key Intermediates

- The synthesis often begins with α-amino ketones or aminoethanones bearing aromatic substituents (e.g., phenyl groups).

- For the pyrrolidin-2-yl substituent, pyrrolidine or its derivatives are introduced either as a substituent on the imidazole ring or as a precursor in the cyclization step.

- The isopropyl group at the 5-position can be introduced via alkylation or by using appropriately substituted ketones.

Stepwise Synthetic Route

Step 1: Formation of α-amino ketones

- React 4-aminophenyl ethanone derivatives with α-haloketones under reflux in a propan-2-ol/water mixture to yield 2-((4-acetylphenyl)amino)-1-arylethan-1-ones with yields ranging from 85% to 94%.

Step 2: Cyclization to imidazole derivatives

- The α-amino ketones react with cyanates or thiocyanates in refluxing acetic acid to form imidazol-2-one or imidazole-2-thione derivatives, respectively, in 3–4 hours.

- These heterocyclic intermediates serve as the core structure for further substitution.

Step 3: Functionalization of the imidazole ring

- Alkylation reactions are performed on the imidazole derivatives using alkyl halides (e.g., ethyl iodide) in the presence of bases such as triethylamine or potassium carbonate in solvents like dimethylformamide (DMF).

- Selectivity of alkylation depends on reaction conditions:

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Product Type | Yield (%) | Notes |

|---|---|---|---|---|

| α-Amino ketone formation | α-Haloketones, reflux in propan-2-ol/water (1:2) | 2-((4-acetylphenyl)amino)-1-arylethan-1-ones | 85–94 | Short reaction time (~3 h) |

| Cyclization to imidazole core | KSCN or NaOCN, reflux in acetic acid (3–4 h) | Imidazole-2-thiones or imidazol-2-ones | High (not specified) | Confirmed by spectral analysis |

| Alkylation on imidazole ring | Ethyl iodide, TEA or KOH/K2CO3, DMF | S-, O-, or N-alkylated derivatives | Moderate to high | Alkylation site depends on base used |

| Introduction of pyrrolidinyl group | Nucleophilic substitution or reductive amination (conditions vary) | 2-(pyrrolidin-2-yl) substituted imidazole | Variable | Requires optimization |

Research Findings on Preparation Efficiency and Selectivity

- The use of mild reaction conditions (e.g., refluxing in propan-2-ol/water, acetic acid) allows for high yields and minimal side reactions.

- Alkylation selectivity can be controlled by the choice of base and solvent, enabling targeted functionalization of the imidazole ring.

- The introduction of bulky or chiral substituents like the pyrrolidin-2-yl group may require tailored synthetic steps, often involving nucleophilic substitution or reductive amination strategies.

- Diastereoselective preparation of related tetrahydropyridine intermediates has been reported using electrophilic halogenation and base-induced cyclization steps, which may be adapted for imidazole derivatives.

Summary Table of Preparation Methods

The preparation of This compound involves a multi-step synthetic approach starting from α-amino ketones and employing cyclization with cyanate or thiocyanate reagents to form the imidazole core. Subsequent alkylation reactions allow for the introduction of the isopropyl group and other substituents. The pyrrolidin-2-yl moiety is introduced either during early synthetic steps or via substitution reactions on the imidazole ring. Reaction conditions are generally mild, with good yields and selectivity achievable by careful choice of reagents and bases. Analytical techniques such as NMR, MS, and IR spectroscopy are essential for confirming the structure and purity of intermediates and final products.

This synthesis strategy is supported by diverse research findings and patent literature, providing a robust and authoritative basis for the preparation of this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-imidazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

Oxidation: Formation of corresponding alcohols, ketones, or carboxylic acids.

Reduction: Production of reduced derivatives, such as amines or alcohols.

Substitution: Generation of substituted imidazole derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is with a molecular weight of . Its structure features an imidazole ring, which is known for its biological activity, particularly in drug design.

Anticancer Activity

Recent studies indicate that 4-phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-imidazole exhibits promising anticancer properties. It has been shown to inhibit tumor cell proliferation through modulation of signaling pathways associated with cell growth and survival.

Case Study:

In vitro tests on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), revealed significant cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.0 |

These results suggest that the compound may serve as a lead compound for developing new anticancer agents .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Research Findings:

Studies have indicated that derivatives of similar imidazole compounds can effectively reduce inflammation markers in vitro and in vivo, highlighting the need for further exploration of this compound's anti-inflammatory capabilities .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various bacterial strains. This property is particularly relevant in the context of increasing antibiotic resistance.

Application Example:

Research shows that imidazole derivatives exhibit broad-spectrum antibacterial activity, suggesting that this compound could contribute to developing new antimicrobial agents .

Biological Mechanisms

The biological activities of this compound are attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease processes. The imidazole moiety is known to participate in hydrogen bonding and coordination with metal ions, enhancing its bioactivity.

Mechanism of Action

The mechanism by which 4-phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-imidazole exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to the modulation of biological activities. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Substituent Effects

Table 1: Key Structural Features and Substituents

Key Observations:

- Substituent Diversity : The target compound’s pyrrolidine group distinguishes it from analogs with thiazole (9c), pyridine (SB203580), or sulfonyl groups (TGR5 6g). Pyrrolidine may enhance solubility or target binding due to its nitrogen-containing ring .

- Electron-Withdrawing vs. Donating Groups : Compounds with electron-withdrawing groups (e.g., trifluoromethyl in Example 15 ) often exhibit enhanced metabolic stability compared to electron-donating groups (e.g., methoxy in TGR5 6g ).

Key Observations:

- Synthetic Complexity : The target compound’s synthesis likely involves multi-step functionalization of the imidazole core, akin to TGR5 6g’s thioether linkage or Example 15’s SNAr reactions .

- Spectral Signatures : Pyrrolidine’s NH and CH₂ groups would contribute to distinct NMR shifts (e.g., δ 2.5–3.5 for pyrrolidine protons), differing from thiazole or pyridine analogs .

Biological Activity

4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-imidazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antibacterial, antifungal, and other pharmacological activities, supported by case studies and detailed research findings.

- IUPAC Name : this compound

- Molecular Formula : C16H20N2

- Molecular Weight : 248.35 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly concerning its antimicrobial properties. The following sections summarize key findings regarding its activity against different pathogens.

Antibacterial Activity

Several studies have reported the antibacterial efficacy of derivatives related to this compound. The compound exhibits significant activity against various strains of bacteria, particularly Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 3.12 - 12.5 µg/mL | |

| Escherichia coli | 3.12 - 12.5 µg/mL | |

| Bacillus subtilis | 0.0039 - 0.025 mg/mL |

In a comparative study, the compound showed a lower MIC than traditional antibiotics like ciprofloxacin, indicating its potential as an effective antibacterial agent.

Antifungal Activity

The antifungal properties of the compound have also been evaluated, with promising results against various fungal strains.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 0.5 - 1 µg/mL | |

| Aspergillus niger | 0.25 - 0.5 µg/mL |

These findings suggest that the compound may serve as a candidate for developing new antifungal therapies.

Case Studies and Research Findings

Recent research has highlighted the potential of this compound in therapeutic applications:

- In Vitro Studies : A study conducted on various pyrrolidine derivatives demonstrated that modifications in the imidazole ring significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, with some derivatives achieving MIC values as low as 0.15 µM .

- Mechanism of Action : Research indicates that the antibacterial mechanism may involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, similar to other known antibiotics .

- Combination Therapy : Preliminary studies suggest that combining this compound with existing antibiotics could enhance efficacy and reduce resistance development in bacterial strains .

Q & A

Q. What are the recommended synthetic routes for preparing 4-phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-imidazole, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step protocols, such as cyclocondensation of substituted amines with aldehydes or ketones under acidic or catalytic conditions. For example, analogous imidazole derivatives have been synthesized using solvent-dependent reactions (e.g., ethanol or DMF) with catalysts like p-toluenesulfonic acid or microwave irradiation to enhance yield and reduce reaction time . Optimization should include screening solvents (polar aprotic vs. protic), temperature gradients, and catalyst loading. Characterization via IR, NMR, and elemental analysis is critical to confirm structural integrity .

Q. How can researchers verify the purity and structural identity of this compound post-synthesis?

Methodological Answer: Combine analytical techniques:

- Elemental Analysis (EA): Compare experimental vs. theoretical C, H, N, and S percentages to validate purity .

- Spectroscopy: Use - and -NMR to confirm substituent positions and stereochemistry. IR can identify functional groups (e.g., NH stretches in imidazole rings) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.

- Melting Point: Consistency with literature data indicates purity.

Q. What crystallographic methods are suitable for resolving the 3D structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using programs like SHELX (SHELXL for refinement) is the gold standard. Key steps include:

- Growing high-quality crystals via vapor diffusion or slow evaporation.

- Data collection with synchrotron radiation for high-resolution datasets.

- Refinement using Olex2 or SHELXLE to model thermal parameters and hydrogen bonding networks .

Advanced Research Questions

Q. How can computational chemistry tools predict the electronic properties and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Use software like Gaussian or ORCA to calculate HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices for nucleophilic/electrophilic sites .

- Wavefunction Analysis: Tools like Multiwfn enable topology analysis of electron density (e.g., Laplacian of electron density for bond critical points) and local kinetic energy density to study correlation effects .

- Molecular Dynamics (MD): Simulate solvation effects or protein-ligand interactions using AMBER or GROMACS.

Q. How can contradictions in biological activity data (e.g., varying IC50_{50}50 values) be resolved for this compound?

Methodological Answer:

- Assay Standardization: Ensure consistent cell lines (e.g., HEK293 for TRPV1 antagonism ), buffer conditions, and controls.

- Metabolic Stability Screening: Use liver microsomes or hepatocytes to assess compound stability, as rapid degradation may yield false-negative results .

- Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., pyrrolidine vs. piperidine rings) and correlate with activity trends using statistical models (e.g., CoMFA) .

Q. What strategies are effective in improving the pharmacokinetic profile of this compound for in vivo studies?

Methodological Answer:

- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility or bypass first-pass metabolism.

- Lipophilicity Adjustment: Modify logP via substituent changes (e.g., fluorination of aryl groups) to balance membrane permeability and aqueous solubility .

- CYP450 Inhibition Assays: Screen for cytochrome P450 interactions to mitigate drug-drug interaction risks.

Q. How can microwave-assisted synthesis improve the efficiency of preparing derivatives of this compound?

Methodological Answer: Microwave irradiation accelerates reactions via uniform dielectric heating, reducing time from hours to minutes. For example, imidazolone derivatives synthesized under microwave conditions achieved >90% yield with precise temperature control (e.g., 150°C in DMSO) . Key parameters to optimize include power settings, solvent choice, and reaction vessel design.

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?

Methodological Answer:

- Conformational Sampling: Use molecular mechanics (e.g., Monte Carlo) to generate multiple conformers and compare calculated NMR shifts with experimental data.

- Solvent Effects: Include implicit solvent models (e.g., PCM in DFT) to account for solvent-induced shifts in UV-Vis or NMR spectra.

- Error Analysis: Cross-validate methods (e.g., compare DFT functionals like B3LYP vs. M06-2X) to identify systematic biases .

Q. What experimental and computational approaches are recommended for studying this compound’s interaction with biological targets (e.g., TRPV1 or TGR5 receptors)?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Glide to model ligand-receptor binding modes. Validate with mutagenesis data (e.g., key residue mutations in TRPV1 ).

- Surface Plasmon Resonance (SPR): Measure binding kinetics (k/k) in real time.

- Cryo-EM or X-ray Crystallography: Resolve co-crystal structures to identify critical interactions (e.g., hydrogen bonds with Tyr511 in TRPV1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.